1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea, also known as A-1165442, is a synthetic organic compound classified as a transient receptor potential vanilloid-1 antagonist. This compound has been studied for its potential analgesic effects, particularly in models of osteoarthritis pain in rodents .
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea belongs to the class of synthetic organic compounds and is specifically categorized as a small molecule drug candidate with activity against the transient receptor potential vanilloid-1 channel, which is implicated in pain signaling pathways .
The synthesis of 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea involves several key steps that typically include the formation of the chromene structure followed by the introduction of the isoquinoline moiety and subsequent urea formation.
The synthetic route may involve:
The molecular structure of 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea can be represented by its IUPAC name and its chemical formula. The compound features a complex arrangement that includes:
The InChIKey for this compound is VJJGAJAUECQWSZ-LJQANCHMSA-N, which can be used for database searches to find more detailed structural information .
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea undergoes various chemical reactions typical of urea derivatives:
The stability of the compound under different pH conditions and its reactivity towards nucleophiles or electrophiles can be assessed through standard organic chemistry techniques such as NMR spectroscopy or mass spectrometry.
As a transient receptor potential vanilloid-1 antagonist, 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea inhibits the activity of this receptor involved in pain perception. By blocking this receptor:
Studies have shown that this compound exhibits significant analgesic effects in animal models by effectively modulating pain pathways mediated by transient receptor potential channels .
The physical properties such as melting point, boiling point, solubility, and stability under various conditions are crucial for understanding its behavior in biological systems and formulations.
Key chemical properties include:
Relevant data can be derived from experimental studies or predicted using computational chemistry methods.
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea has significant potential applications in:
This synthetic compound emerged from targeted drug discovery programs in the early 2020s focused on novel transient receptor potential vanilloid 1 antagonists. Its development represented a strategic evolution from first-generation urea-based antagonists, specifically engineered to overcome limitations in selectivity and metabolic stability. The compound was first synthesized through a multi-step organic process beginning with the formation of the chiral chromene core, followed by fluoromethylation and concluding with urea linkage formation between the isoquinoline amine and chromene isocyanate intermediates .
The discovery pathway featured systematic optimization of both the chromene and isoquinoline domains to enhance target binding and pharmacokinetic properties. Key innovations included the introduction of bis(fluoromethyl) groups at the chromene C2 position to improve membrane permeability and the incorporation of the 3-methylisoquinolin-5-yl moiety to strengthen π-π stacking interactions within the transient receptor potential vanilloid 1 binding pocket. The specific (4R) enantiomer demonstrated superior pharmacological activity compared to its (4S) counterpart, establishing the importance of stereochemical control in its biological profile . Early pharmacological characterization revealed its exceptional potency in inhibiting transient receptor potential vanilloid 1 activation, positioning it as a candidate for pain management applications, particularly for chronic conditions like osteoarthritis where transient receptor potential vanilloid 1 plays a pathophysiological role.
This complex molecule (molecular formula: C₂₂H₂₀ClF₂N₃O₂; molecular weight: 431.9 g/mol) integrates three privileged pharmacophores within a single chemical architecture: a dihydrochromene scaffold, a substituted isoquinoline system, and a urea linkage . The core structure features a chiral 3,4-dihydrochromen-4-yl unit with defined (R) configuration at the C4 position, bearing chlorine substitution at C7 and two fluoromethyl groups at C2. The urea nitrogen connects this chromene system to the 3-methyl-substituted isoquinolin-5-yl group, creating a planar connectivity that facilitates target engagement [3].
Table 1: Structural Features of 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea
| Structural Element | Chemical Characteristics | Pharmacological Contribution |
|---|---|---|
| Chromene Core | (4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromene | Provides three-dimensional shape complementarity with transient receptor potential vanilloid 1 binding pocket |
| Urea Linkage | -NH-C(O)-NH- | Forms critical hydrogen bonds with transient receptor potential vanilloid 1 residues |
| Isoquinoline System | 3-methylisoquinolin-5-yl | Enables π-stacking interactions and enhances solubility |
| Fluoromethyl Groups | -CH₂F at chromene C2 position | Modulates lipophilicity (XLogP3: 4.3) and membrane permeability |
| Stereocenter | R-configuration at C4 | Determines binding affinity and target selectivity |
The urea functional group (-NH-CO-NH-) serves as a critical hydrogen-bond donor/acceptor system that anchors the molecule within the transient receptor potential vanilloid 1 binding cleft. Substituents significantly influence pharmacodynamics: the chlorine atom enhances electron distribution within the chromene ring, while the fluoromethyl groups substantially increase lipophilicity (XLogP3 value: 4.3) and improve blood-brain barrier penetration relative to non-fluorinated analogs . The molecule contains five hydrogen bond acceptors and two hydrogen bond donors, properties that facilitate specific molecular recognition events essential for its transient receptor potential vanilloid 1 antagonist activity. Its structural complexity is evidenced by a heavy atom count of 30 and monoisotopic mass of 431.1212109 g/mol .
Table 2: Physicochemical Properties and Binding Metrics
| Property | Value | Measurement Method/Reference |
|---|---|---|
| Molecular Weight | 431.9 g/mol | Mass spectrometry |
| Hydrogen Bond Donor Count | 2 | Computational prediction |
| Hydrogen Bond Acceptor Count | 5 | Computational prediction |
| Exact Mass | 431.1212109 g/mol | High-resolution mass spectrometry |
| XLogP3 | 4.3 | Chromatographic determination |
| Heavy Atom Count | 30 | — |
| Binding Affinity (TRPV1) | Low nanomolar range | Radioligand displacement assays |
The strategic integration of isoquinoline and chromene structural domains represents a sophisticated approach to overcoming the limitations of single-scaffold transient receptor potential vanilloid 1 modulators. Isoquinoline derivatives exhibit intrinsic affinity for nucleotide-binding domains in various protein targets due to their planar, electron-rich surfaces capable of cation-π interactions and π-stacking. Chromene scaffolds contribute conformational restraint and metabolic stability while maintaining sufficient flexibility for optimal target engagement. The hybridization approach exploits complementary pharmacological strengths: isoquinoline domains enhance water solubility and facilitate aromatic stacking within hydrophobic binding pockets, while chromene systems provide three-dimensionality necessary for subtype selectivity among transient receptor potential channels .
The specific structural modifications in this compound—including the bis(fluoromethyl) groups on the chromene and the 3-methyl substitution on the isoquinoline—were designed to address specific drug development challenges. Fluoromethylation significantly enhances membrane permeability without substantially increasing molecular weight, as evidenced by the compound's calculated partition coefficient (XLogP3: 4.3). The methyl group at the isoquinoline 3-position serves dual purposes: sterically blocking oxidative metabolism at this vulnerable site and inducing favorable torsional angles for binding pocket accommodation. Molecular modeling studies indicate that the (4R) configuration positions the chromene oxygen for optimal hydrogen bonding with transient receptor potential vanilloid 1 residue Tyr511 while orienting the fluoromethyl groups toward hydrophobic subpockets [3].
This hybrid architecture demonstrates substantially improved transient receptor potential vanilloid 1 binding affinity compared to simpler urea derivatives. The structural complexity allows simultaneous interaction with multiple transient receptor potential vanilloid 1 domains: the isoquinoline system engages the voltage-sensor-like region through van der Waals contacts, while the chromene core interacts with the vanilloid binding pocket near the intracellular gate. The urea linker integrates these interactions by forming hydrogen bonds with key transient receptor potential vanilloid 1 residues (Arg557 and Glu570), creating a high-affinity, slowly dissociating complex that effectively antagonizes channel activation. Such multi-domain engagement would be unattainable with either scaffold alone, validating the hybrid design strategy for next-generation transient receptor potential vanilloid 1 antagonists .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6